Propybicyphat
Overview
Description
Propybicyphat, also known as 4-n-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane-1-oxide, is a chemical compound with the molecular formula C7H13O4P and a molecular weight of 192.15 g/mol . It is primarily recognized for its role as a GABA-gated chloride channel blocker and a non-competitive GABA antagonist in mammals .
Preparation Methods
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Propybicyphat undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms, depending on the reagents and conditions used.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Propybicyphat has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its effects on GABA-gated chloride channels and its role as a GABA antagonist.
Medicine: Investigated for potential therapeutic applications due to its interaction with GABA receptors.
Industry: Utilized in the development of new chemical compounds and materials
Mechanism of Action
Propybicyphat exerts its effects by blocking GABA-gated chloride channels, which are crucial for inhibitory neurotransmission in the central nervous system. By acting as a non-competitive GABA antagonist, it inhibits the action of gamma-aminobutyric acid (GABA), leading to altered neuronal activity .
Comparison with Similar Compounds
Bicuculline: Another GABA antagonist with a different chemical structure.
Picrotoxin: A compound that also blocks GABA-gated chloride channels but has a distinct molecular framework.
Gabazine: A competitive GABA antagonist with a different mode of action.
Uniqueness: Propybicyphat is unique due to its specific bicyclic structure and its non-competitive antagonistic action on GABA receptors, distinguishing it from other GABA antagonists .
Properties
IUPAC Name |
4-propyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O4P/c1-2-3-7-4-9-12(8,10-5-7)11-6-7/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIFWHFHQUNJBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12COP(=O)(OC1)OC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058389 | |
Record name | Propybicyphat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51486-74-9 | |
Record name | 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-propyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51486-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Propanediol, 2-(hydroxymethyl)-2-(n-propyl)-, cyclic phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051486749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propybicyphat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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